8,21,34,47-Tetratert-butyl-2,15,28,41,53,54,55,56-octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1(53),2,4(13),5,7,9,11,14,16,18,20,22,24,26,28,30(39),31,33,35,37,40(54),41,43(52),44,46,48,50-heptacosaene

Catalog No.
S1910335
CAS No.
58687-99-3
M.F
C64H58N8
M. Wt
939.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8,21,34,47-Tetratert-butyl-2,15,28,41,53,54,55,56-...

CAS Number

58687-99-3

Product Name

8,21,34,47-Tetratert-butyl-2,15,28,41,53,54,55,56-octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1(53),2,4(13),5,7,9,11,14,16,18,20,22,24,26,28,30(39),31,33,35,37,40(54),41,43(52),44,46,48,50-heptacosaene

IUPAC Name

8,21,34,47-tetratert-butyl-2,15,28,41,53,54,55,56-octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1(53),2,4(13),5,7,9,11,14,16,18,20,22,24,26,28,30(39),31,33,35,37,40(54),41,43(52),44,46,48,50-heptacosaene

Molecular Formula

C64H58N8

Molecular Weight

939.2 g/mol

InChI

InChI=1S/C64H58N8/c1-61(2,3)41-17-13-33-25-45-49(29-37(33)21-41)57-65-53(45)70-58-51-31-39-23-43(63(7,8)9)19-15-35(39)27-47(51)55(67-58)72-60-52-32-40-24-44(64(10,11)12)20-16-36(40)28-48(52)56(68-60)71-59-50-30-38-22-42(62(4,5)6)18-14-34(38)26-46(50)54(66-59)69-57/h13-32H,1-12H3,(H2,65,66,67,68,69,70,71,72)

InChI Key

FZJGGSUDHJDHRJ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC2=CC3=C(C=C2C=C1)C4=NC5=C6C=C7C=C(C=CC7=CC6=C(N5)N=C8C9=C(C=C1C=CC(=CC1=C9)C(C)(C)C)C(=N8)N=C1C2=C(C=C5C=CC(=CC5=C2)C(C)(C)C)C(=N1)N=C3N4)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC2=CC3=C(C=C2C=C1)C4=NC5=C6C=C7C=C(C=CC7=CC6=C(N5)N=C8C9=C(C=C1C=CC(=CC1=C9)C(C)(C)C)C(=N8)N=C1C2=C(C=C5C=CC(=CC5=C2)C(C)(C)C)C(=N1)N=C3N4)C(C)(C)C

The compound 8,21,34,47-Tetratert-butyl-2,15,28,41,53,54,55,56-octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1(53),2,4(13),5,7,9,11,14,16,18,20,22,24,26,28,30(39),31,33,35,37,40(54),41,43(52),44,46,48,50-heptacosaene is a complex organic molecule characterized by its extensive cyclic structure and multiple tert-butyl groups that enhance its stability and solubility in organic solvents. The compound belongs to a class of polycyclic compounds featuring a unique arrangement of nitrogen and carbon atoms within its structure.

The chemical reactivity of this compound is primarily influenced by the presence of nitrogen atoms and the bulky tert-butyl substituents. Potential reactions include:

  • Nucleophilic substitutions: The nitrogen atoms can participate in nucleophilic attacks.
  • Electrophilic aromatic substitutions: The aromatic nature of the cyclic structures allows for electrophilic substitutions.
  • Oxidation reactions: Depending on conditions, the tert-butyl groups may undergo oxidation to yield hydroxyl or carbonyl functionalities.

Synthesis of such complex compounds typically involves multi-step organic synthesis techniques:

  • Building Block Synthesis: Utilizing simpler precursors that contain the requisite cyclic structures and functional groups.
  • Cyclization Reactions: Employing cyclization strategies to form the polycyclic framework.
  • Tert-butyl Group Introduction: The introduction of tert-butyl groups can be achieved via Friedel-Crafts alkylation or similar methods.

The exact synthetic route for this compound is not well-documented but would likely require advanced synthetic organic chemistry techniques.

8,21,...Tetratert-butyl groups; multiple cyclesPotential anticancer activityPharmaceuticals; materials sciencePhenanthridineAromatic rings; nitrogen heterocyclesAntimicrobialDrug developmentCoroneneExtended π-systemElectronic materialsNanotechnologyAcridineNitrogen-containing aromatic systemAntitumorPharmaceutical applications

This comparison highlights the unique features of 8,21,... while situating it within a broader context of related compounds known for their diverse applications and biological activities.

Interaction studies for such complex compounds often focus on their binding affinities with biological targets or their behavior in various chemical environments:

  • Protein Binding Studies: Understanding how the compound interacts with proteins can provide insights into its potential therapeutic uses.
  • Solubility and Stability Tests: Assessing how well the compound dissolves in various solvents can inform its practical applications.

These studies are crucial for determining the feasibility of using this compound in real-world applications.

Several compounds share structural similarities with 8,21,34,47-tetratert-butyl-2,15,... (the full name is quite lengthy), particularly in terms of polycyclic frameworks and nitrogen content:

  • Phenanthridine derivatives: Known for their biological activities and structural complexity.
  • Coronene derivatives: Exhibiting unique electronic properties due to their extended π-systems.
  • Acridine derivatives: Often used in pharmaceuticals due to their antitumor properties.

Comparison Table

Compound NameStructural FeaturesBiological Activity

XLogP3

18.5

Dates

Modify: 2024-04-15

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